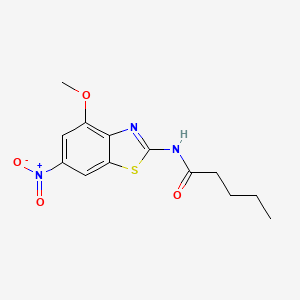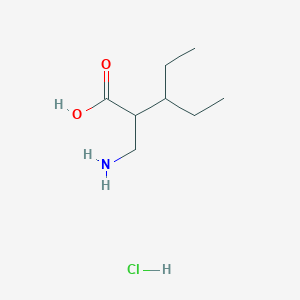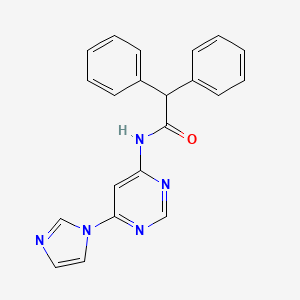![molecular formula C18H18N2O3S2 B2497975 2-{1-[(4-Methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole CAS No. 551930-96-2](/img/structure/B2497975.png)
2-{1-[(4-Methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{1-[(4-Methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole is a compound that has garnered interest in the field of organic chemistry and materials science due to its unique structural and functional properties. This compound, belonging to the benzothiazole family, features a complex arrangement of a benzothiazole core modified with methoxyphenylsulfonyl and pyrrolidinyl groups. Such modifications imbue the molecule with distinct chemical and physical characteristics, making it a subject of research for various potential applications.
Synthesis Analysis
The synthesis of this compound involves several key steps, starting from basic building blocks like o-aminothiophenol, which is subsequently converted into the core benzothiazole structure through cyclization reactions. Advanced functionalization techniques are employed to introduce the methoxyphenylsulfonyl and pyrrolidinyl groups into the molecule. A noteworthy method involves the reaction of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene, leading to compounds with similar structural features, as seen in the work by Bermejo et al. (2000) and Sousa et al. (2001), highlighting the synthetic pathways for related benzothiazole derivatives (Bermejo et al., 2000); (Sousa et al., 2001).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives, including 2-{1-[(4-Methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole, is characterized by X-ray diffraction and spectroscopic methods. Studies such as those by Jia (1998) provide insights into the crystal structure of related compounds, revealing a nearly planar tricyclic system that underscores the rigidity and conjugation within the molecule, contributing to its unique properties (Jia, 1998).
Chemical Reactions and Properties
Benzothiazole compounds undergo a variety of chemical reactions, including electrophilic substitutions, nucleophilic additions, and complexation with metals. The presence of both electron-donating and electron-withdrawing groups within 2-{1-[(4-Methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole facilitates diverse chemical reactivity. For example, the sulfonyl group can participate in sulfonation reactions, while the pyrrolidinyl moiety may engage in ring-opening or ring-closure reactions under specific conditions. Research by Ife et al. (1989) on related sulfonamide-based inhibitors highlights the influence of substituents on the molecule's stability and reactivity, offering parallels to the chemical behavior of 2-{1-[(4-Methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole (Ife et al., 1989).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Studies
Research has explored the synthesis of various benzothiazole derivatives, including those related to 2-{1-[(4-Methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole, and their potential antimicrobial properties. For instance, Patel and Agravat (2009) synthesized 2-(p-Acetylaminobenzenesulfonylamido)-substituted benzothiazoles and examined their considerable antibacterial activity (Patel & Agravat, 2009). Similarly, Patel, Agravat, and Shaikh (2011) investigated the synthesis and antimicrobial activity of new pyridine derivatives related to benzothiazole, observing variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Fluorescent Chromism and Sensing Applications
The compound and its derivatives have been studied for their potential in fluorescent chromism and as sensing devices. Nakane et al. (2018) designed a sulfonic acid-substituted benzothiazole that responded to various organic bases and amines, showing potential as a solid-state sensing device for biologically important molecules (Nakane et al., 2018).
Synthesis and Characterization in Chemistry
Studies have also focused on the synthesis and structural characterization of benzothiazole compounds. This includes research on the synthesis of benzothiazole derivatives and their interactions with metal complexes, as explored by Bermejo et al. (2000) and Sousa et al. (2001), providing insights into their potential applications in coordination chemistry (Bermejo et al., 2000); (Sousa et al., 2001).
Radiosensitizers in Cancer Research
The derivatives of benzothiazole, including those structurally similar to the compound , have been evaluated as potential radiosensitizers and anticarcinogenic compounds. Majalakere et al. (2020) reported on the synthesis and characterization of 7-substituted-2-(4-substitutedphenyl)imidazo[2,1-b][1,3]benzothiazoles, demonstrating significant in vitro anticancer activity (Majalakere et al., 2020).
Spectral Studies and Proton Transfer Reactions
Benzothiazole derivatives have been investigated for their spectral properties and excited-state proton transfer reactions. Dey and Dogra (1992) studied the absorption and fluorescence spectra of 2-phenyl-substituted benzothiazoles, contributing to the understanding of their photophysical behavior (Dey & Dogra, 1992).
Eigenschaften
IUPAC Name |
2-[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-23-13-8-10-14(11-9-13)25(21,22)20-12-4-6-16(20)18-19-15-5-2-3-7-17(15)24-18/h2-3,5,7-11,16H,4,6,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBHYXOEJXLUNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[(4-Methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3,4-Dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2497894.png)
![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2497896.png)
![N-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbothioyl)benzenecarboxamide](/img/structure/B2497898.png)
![(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2497899.png)


![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2497902.png)
![N-(4-methoxybenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2497904.png)
![ethyl 2-[3-(3,4-dimethoxyphenyl)-5-methyl-6,7-dihydro-8H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidin-8-yl]acetate](/img/structure/B2497907.png)

![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ylmethanol](/img/structure/B2497913.png)
![N-[[5-[2-(methylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2497915.png)